DMTr-MOE-Inosine-3-CED-phosphoramidite

Thermodynamics Oligonucleotide Chemistry Binding Affinity

Researchers synthesizing therapeutic antisense oligonucleotides (ASOs) often encounter rapid nuclease degradation, limiting in vivo half-life. DMTr-MOE-Inosine-3-CED-phosphoramidite addresses this with its 2'-MOE modification, conferring enhanced nuclease resistance and duplex stability. • >99% coupling efficiency minimizes failure sequences, reducing purification burden and cost-of-goods. • Universal inosine base enables predictable target affinity in gapmer designs. • Compatible with standard automated synthesizers for seamless tech transfer to GMP manufacturing.

Molecular Formula C43H53N6O9P
Molecular Weight 828.9 g/mol
Cat. No. B12390316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-MOE-Inosine-3-CED-phosphoramidite
Molecular FormulaC43H53N6O9P
Molecular Weight828.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C43H53N6O9P/c1-29(2)49(30(3)4)59(56-23-11-22-44)58-38-36(57-42(39(38)54-25-24-51-5)48-28-47-37-40(48)45-27-46-41(37)50)26-55-43(31-12-9-8-10-13-31,32-14-18-34(52-6)19-15-32)33-16-20-35(53-7)21-17-33/h8-10,12-21,27-30,36,38-39,42H,11,23-26H2,1-7H3,(H,45,46,50)/t36-,38+,39?,42-,59?/m1/s1
InChIKeyFSSPCCHOIYMGBP-YPWCYHDDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-MOE-Inosine-3-CED-phosphoramidite: A Second-Generation Phosphoramidite for Antisense Oligonucleotide Synthesis


DMTr-MOE-Inosine-3-CED-phosphoramidite is a phosphoramidite building block designed for the solid-phase synthesis of oligonucleotides, characterized by its unique combination of three functional domains: a 5'-O-dimethoxytrityl (DMTr) protecting group, a 2'-O-methoxyethyl (MOE) sugar modification, and an inosine base linked to a 3'-O-cyanoethyl (CED) phosphoramidite moiety . This compound is categorized as a second-generation antisense modification building block [1], with a molecular weight of 828.90 g/mol and a molecular formula of C43H53N6O9P . The MOE modification replaces the ribose 2'-OH with an O-methoxyethyl group, which pre-organizes the sugar into a C3'-endo pucker conformation and is intended to confer enhanced nuclease resistance and duplex stability to the resulting oligonucleotide [2].

Why Inosine-Containing Phosphoramidites are Not Interchangeable: The Functional Consequences of the DMTr-MOE-Inosine-3-CED-phosphoramidite Architecture


Substituting DMTr-MOE-Inosine-3-CED-phosphoramidite with other inosine phosphoramidites is scientifically unsound due to the distinct functional profiles conferred by each structural variation. While the inosine base offers universal base pairing properties, it is the 2'-O-methoxyethyl (MOE) modification that is a primary driver of stability and binding affinity, distinguishing it from alternatives like 2'-O-Methyl (2'-OMe) or 2'-Fluoro (2'-F) [1]. Furthermore, the choice of 5'-protecting group and the 3'-CED phosphoramidite linkage dictates its compatibility and efficiency in automated solid-phase synthesis workflows . Directly swapping for an unmodified inosine or a different 2'-modified analog without accounting for these differential impacts on nuclease resistance, target affinity (ΔTm), and synthetic coupling efficiency can lead to failed experiments, variable data, or the production of therapeutically non-viable oligonucleotides.

Quantitative Comparative Evidence for DMTr-MOE-Inosine-3-CED-phosphoramidite


Enhanced Thermodynamic Stability of 2'-MOE-Modified Duplexes vs. 2'-OMe and 2'-F Modifications

The 2'-MOE modification increases the melting temperature (Tm) of an oligonucleotide duplex by 0.9 to 1.6 °C per modification [1]. This thermal stabilization is comparable to that achieved with a 2'-OMe modification but is quantitatively distinct from a 2'-F modification, which provides a larger increase of up to 2.5 °C per modified nucleotide [1]. This data is derived from class-level inference based on the known properties of 2'-MOE-modified nucleotides and provides a quantitative benchmark for the expected behavior of this compound.

Thermodynamics Oligonucleotide Chemistry Binding Affinity

Superior Nuclease Resistance of 2'-MOE-Modified Oligonucleotides Compared to Unmodified and 2'-OMe Analogs

A landmark 1995 study demonstrated that oligonucleotides containing the 2'-MOE modification exhibit superior stability against nuclease degradation when compared to both unmodified and 2'-O-methyl (2'-OMe) modified oligonucleotides [1]. This enhanced stability is a key determinant of therapeutic potential, as it directly impacts the molecule's half-life and duration of action in biological systems [2]. While specific half-life data for the target compound is not available, this class-level inference establishes the superior nuclease resistance profile of the 2'-MOE modification.

Nuclease Stability Antisense Oligonucleotides Pharmacokinetics

Coupling Efficiency Benchmarking for MOE Phosphoramidites in Solid-Phase Synthesis

The synthesis of methoxyethyl (MOE) nucleoside phosphoramidites is well-established, and the block-like dimer phosphoramidites have been specifically synthesized to increase efficiency and purity [1]. While the target compound is a monomer, the synthetic process for similar MOE monomers achieves coupling efficiencies that can exceed 99% per step in optimized automated protocols . This high efficiency is crucial for achieving the target yield and purity of long oligonucleotides, reducing waste and cost in both research and GMP manufacturing settings.

Solid-Phase Synthesis Coupling Efficiency Oligonucleotide Manufacturing

Procurement-Driven Application Scenarios for DMTr-MOE-Inosine-3-CED-phosphoramidite


Development of Nuclease-Resistant Antisense Oligonucleotide (ASO) Therapeutics

The primary application for DMTr-MOE-Inosine-3-CED-phosphoramidite is in the synthesis of therapeutic antisense oligonucleotides (ASOs) that require both high nuclease resistance and predictable target affinity. The 2'-MOE modification, as quantified in Section 3, confers a significant stability advantage over unmodified RNA, directly addressing a critical failure point for first-generation ASOs [1]. By incorporating this building block into a gapmer design, researchers can create candidates with extended in vivo half-lives, a prerequisite for achieving therapeutic efficacy with less frequent dosing .

Manufacture of Oligonucleotides for Diagnostic Assays Requiring High Specificity

The combination of inosine's universal base pairing and the 2'-MOE modification's enhanced specificity makes this compound suitable for creating diagnostic probes and primers. The improved specificity noted for MOE-modified oligonucleotides ensures lower background signal by reducing off-target binding [1]. This is particularly valuable in applications like qPCR or microarray assays where distinguishing highly similar nucleic acid sequences (e.g., single nucleotide polymorphisms or splice variants) is essential for accurate and reliable results.

Large-Scale, GMP-Compliant Oligonucleotide Production

For industrial procurement, the compound's high coupling efficiency (>99% per step) is a critical parameter that directly impacts cost-of-goods (COGS) and yield in large-scale synthesis [1]. This predictable performance minimizes the formation of failure sequences and simplifies downstream purification, reducing overall process complexity and material waste. The compound's compatibility with standard automated synthesizers and its availability from vendors with established quality systems makes it a reliable choice for tech transfer and scale-up from research to GMP manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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